3-[(4-chlorophenyl)sulfonyl]-1-(2-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine
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Overview
Description
3-(4-Chlorobenzenesulfonyl)-1-[(2-methoxyphenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzenesulfonyl)-1-[(2-methoxyphenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of Substituents: The 4-chlorobenzenesulfonyl group can be introduced via sulfonylation using 4-chlorobenzenesulfonyl chloride in the presence of a base.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 2-methoxybenzyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzenesulfonyl)-1-[(2-methoxyphenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)-1-[(2-methoxyphenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzenesulfonyl)-1-[(2-methoxyphenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylbenzenesulfonyl)-1-[(2-methoxyphenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine
- 3-(4-Bromobenzenesulfonyl)-1-[(2-methoxyphenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine
Uniqueness
3-(4-Chlorobenzenesulfonyl)-1-[(2-methoxyphenyl)methyl]-4,5-dimethyl-1H-pyrrol-2-amine is unique due to the presence of the 4-chlorobenzenesulfonyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific reactivity or binding characteristics are required.
Properties
Molecular Formula |
C20H21ClN2O3S |
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Molecular Weight |
404.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-[(2-methoxyphenyl)methyl]-4,5-dimethylpyrrol-2-amine |
InChI |
InChI=1S/C20H21ClN2O3S/c1-13-14(2)23(12-15-6-4-5-7-18(15)26-3)20(22)19(13)27(24,25)17-10-8-16(21)9-11-17/h4-11H,12,22H2,1-3H3 |
InChI Key |
PRPFXUWCAYZNQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)Cl)N)CC3=CC=CC=C3OC)C |
Origin of Product |
United States |
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